Trimebutine is a synthetic compound primarily utilized in scientific research for its effects on gastrointestinal (GI) motility. [] It is categorized as an antispasmodic agent, a class of drugs that suppress muscle spasms. [] In research, trimebutine serves as a valuable tool for investigating the intricate workings of the GI tract and exploring potential therapeutic approaches for various GI disorders. []
Trimebutine, chemically known as 2-Dimethylamino-2-phenylbutyl 3,4,5-trimethoxybenzoate, is derived from the esterification of 2-amino-2-phenylbutyric acid with 3,4,5-trimethoxybenzoic acid. Its classification falls under the category of antispasmodics and gastrointestinal agents.
The synthesis of trimebutine involves several steps that enhance yield and purity while minimizing hazards associated with the process. A notable method includes:
Trimebutine's molecular structure can be described as follows:
Spectroscopic analyses such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-Vis) have been employed to confirm its structure and purity .
Trimebutine participates in various chemical reactions primarily related to its pharmacological activity:
The mechanism of action of trimebutine involves modulation of gastrointestinal motility through interaction with specific receptors:
Trimebutine exhibits several notable physical and chemical properties:
These properties are essential for its formulation into various pharmaceutical preparations .
Trimebutine's primary applications include:
Trimebutine emerged from pharmaceutical research focused on developing gastrointestinal motility regulators. First introduced in France in 1969, it gained recognition as an atypical spasmolytic agent with unique properties distinguishing it from traditional anticholinergics. Early pharmacological studies classified it as a peripheral opioid receptor agonist with additional antimuscarinic effects, but subsequent research revealed a more complex polypharmacology. This multifaceted activity profile led to its designation as a gastrointestinal modulator rather than a simple spasmolytic [2].
The development trajectory of trimebutine reflects evolving understanding of functional gastrointestinal disorders. Initially prescribed for postoperative ileus, its indications expanded to irritable bowel syndrome as researchers elucidated its normalizing effect on the migrating motor complex. This motility-regulating capability enables trimebutine to reduce spastic contractions in hypermotile states while stimulating activity in hypomotile conditions, establishing its role as a biological response modulator in the gastrointestinal tract [2] [6].
Trimebutine (chemical name: 2-(Dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate) has the molecular formula C₂₂H₂₉NO₅ and a molecular weight of 387.476 g/mol. The compound is typically administered as the maleate salt (CAS Registry: 39133-31-8), which enhances its stability and oral bioavailability. The molecular structure integrates both hydrophilic and hydrophobic regions, contributing to its amphiphilic character and membrane interaction capabilities [1] [5].
Structural Features: The molecule contains a dimethylamino-phenylbutanol moiety esterified with a trimethoxybenzoic acid group. This configuration creates a dual-domain architecture that facilitates interaction with multiple receptor types. The tertiary amine group (pKa ≈ 9.0) protonates under physiological conditions, contributing to water solubility, while the aromatic rings enhance lipid solubility, supporting membrane penetration [1] [5].
Physicochemical Parameters: Trimebutine maleate has a melting point of 185°C and demonstrates moderate water solubility (approximately 5-10 mg/mL). The compound's octanol-water partition coefficient (LogP ≈ 3.7) indicates significant lipophilicity, facilitating gastrointestinal absorption. Crystallographic analyses reveal polymorphic forms that influence dissolution characteristics, an important consideration in formulation development. The InChIKey identifier (LORDFXWUHHSAQU-UHFFFAOYSA-N) provides a standardized reference for its stereochemical configuration [1] [5].
Spectroscopic Properties: Trimebutine exhibits characteristic UV absorption maxima at 220 nm and 270 nm, enabling analytical quantification. Mass spectrometric analysis shows major fragments at m/z 179, 164, and 121, corresponding to the trimethoxybenzoyl cation, dimethylaminophenylbutyl cation, and their decomposition products [5].
Table 1: Key Physicochemical Properties of Trimebutine
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₉NO₅ |
Molecular Weight | 387.476 g/mol |
CAS Registry Number | 39133-31-8 (maleate salt) |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 457.9°C at 760 mmHg |
Topological Polar Surface Area | 57.23 Ų |
Rotatable Bonds | 9 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 0 |
Trimebutine holds diverse regulatory approvals worldwide, reflecting its therapeutic versatility. Japan approved it in February 1984 for irritable bowel syndrome and gastritis, while China granted approval for gastrointestinal diseases in 2000. The European Medicines Agency recognizes it for functional bowel disorders, with particular adoption in France, Italy, and Spain. Canada markets trimebutine-containing products primarily for irritable bowel syndrome management [1] [3].
The compound's approved indications center on functional gastrointestinal disorders:
Irritable Bowel Syndrome (IBS): Trimebutine is indicated for all IBS subtypes (constipation-predominant, diarrhea-predominant, and mixed) due to its normalizing effect on bowel motility. It alleviates abdominal pain and bloating through its neuromodulatory actions on enteric neurons and smooth muscle [1] [2].
Postoperative Gastrointestinal Dysmotility: Used to restore normal motility patterns following abdominal surgery, trimebutine accelerates recovery from postoperative ileus through its prokinetic activity mediated via opioid receptor agonism and calcium channel modulation [1].
Functional Dyspepsia: Particularly in Asian markets, trimebutine is approved for dyspepsia management, especially cases overlapping with IBS symptoms. It enhances gastric accommodation and normalizes gastric emptying rates [2].
Combination Formulations: Several regulatory jurisdictions have approved fixed-dose combinations with simethicone (e.g., Libertrim SII), leveraging trimebutine's spasmolytic activity with simethicone's antifoaming properties for comprehensive symptom relief in gas-related discomfort [1].
Table 2: International Brand Names and Regulatory Status
Region/Country | Brand Names | Approved Indications |
---|---|---|
Japan | Crolipsa, Irritratil | IBS, Gastritis |
France | Debridat, Polybutin | Functional bowel disorders |
Canada | Modulon | IBS, Postoperative ileus |
China | Trimedat | Gastrointestinal motility disorders |
South Korea | Tributina | IBS, Functional dyspepsia |
Italy | Recutin | Intestinal motility regulation |
Research and Development Directions
Beyond classical applications, trimebutine derivatives demonstrate significant innovation potential:
Novel Salts: Researchers have developed modified versions including trimebutine nitroarginate (nitric oxide-releasing) and trimebutine 3-thiocarbamoylbenzenesulfonate (GIC-1001, hydrogen sulfide-releasing). These derivatives enhance the parent compound's analgesic and anti-inflammatory properties through gasotransmitter donation. GIC-1001 specifically targets visceral pain in procedures like colonoscopy without central sedation effects [4] [6].
Advanced Delivery Systems: Nanostructured lipid carriers encapsulating trimebutine maleate significantly improve mucosal protection in experimental colitis models. These systems enhance colonic drug accumulation while reducing systemic exposure, potentially expanding applications to inflammatory bowel conditions [4].
Oncology Applications: Preclinical studies demonstrate trimebutine's antiproliferative effects against ovarian cancer (via G0/G1 phase arrest and suppression of Wnt/Notch pathways) and glioblastoma (through Bax upregulation and Bcl-2 downregulation). These findings suggest potential repurposing beyond gastrointestinal disorders [1].
Ophthalmic Applications: Experimental models indicate trimebutine's protective effects against alkaline corneal burns by inhibiting high-mobility group box 1-receptor mediated inflammation, representing an unexpected therapeutic direction [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7